molecular formula C19H10Cl2O5 B14323155 9-(2,4-Dichlorophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one CAS No. 104472-61-9

9-(2,4-Dichlorophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one

Cat. No.: B14323155
CAS No.: 104472-61-9
M. Wt: 389.2 g/mol
InChI Key: MWDJRBHIYJXBMZ-UHFFFAOYSA-N
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Description

9-(2,4-Dichlorophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one is a synthetic organic compound characterized by its xanthene core structure, substituted with a 2,4-dichlorophenyl group and three hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2,4-Dichlorophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2,4-dichlorophenyl acetic acid and resorcinol.

    Condensation Reaction: The key step involves a condensation reaction between 2,4-dichlorophenyl acetic acid and resorcinol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. This forms the xanthene core.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large-scale batch reactors to carry out the condensation and hydroxylation reactions.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in 9-(2,4-Dichlorophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one can undergo oxidation to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

    Fluorescent Probes: Due to its xanthene core, the compound can be used as a fluorescent probe in various chemical assays.

    Catalysis: It can serve as a ligand in catalytic reactions, enhancing the efficiency of certain processes.

Biology

    Antioxidant Activity: The hydroxyl groups contribute to its potential as an antioxidant, scavenging free radicals in biological systems.

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine

    Drug Development: The compound’s structure can be modified to develop new pharmaceuticals with potential therapeutic effects.

    Diagnostic Agents: Its fluorescent properties make it suitable for use in diagnostic imaging.

Industry

    Dye Manufacturing: The compound can be used in the production of dyes and pigments due to its vibrant color properties.

    Material Science: It can be incorporated into materials to enhance their optical properties.

Mechanism of Action

The mechanism by which 9-(2,4-Dichlorophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one exerts its effects involves:

    Molecular Targets: The compound interacts with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions.

    Pathways Involved: It can modulate oxidative stress pathways by scavenging reactive oxygen species (ROS) and inhibiting oxidative enzymes.

Comparison with Similar Compounds

Similar Compounds

    Fluorescein: Another xanthene derivative used as a fluorescent dye.

    Rhodamine: A xanthene-based compound with applications in fluorescence microscopy.

    Eosin: A brominated xanthene dye used in histology.

Uniqueness

    Substitution Pattern: The presence of the 2,4-dichlorophenyl group and three hydroxyl groups distinguishes it from other xanthene derivatives.

    Chemical Reactivity:

This detailed overview provides a comprehensive understanding of 9-(2,4-Dichlorophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one, highlighting its synthesis, chemical behavior, applications, and uniqueness compared to similar compounds

Properties

CAS No.

104472-61-9

Molecular Formula

C19H10Cl2O5

Molecular Weight

389.2 g/mol

IUPAC Name

9-(2,4-dichlorophenyl)-2,6,7-trihydroxyxanthen-3-one

InChI

InChI=1S/C19H10Cl2O5/c20-8-1-2-9(12(21)3-8)19-10-4-13(22)15(24)6-17(10)26-18-7-16(25)14(23)5-11(18)19/h1-7,22-24H

InChI Key

MWDJRBHIYJXBMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)O)O)O

Origin of Product

United States

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